3-Amino-1-(3-chlorophenyl)propan-1-ol
Overview
Description
3-Amino-1-(3-chlorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H12ClNO It is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-ol typically begins with 3-chlorobenzaldehyde and nitromethane.
Step 1: The initial step involves the condensation of 3-chlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide to form 3-chloro-β-nitrostyrene.
Step 2: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 3-chloro-β-aminoethylbenzene.
Step 3: Finally, the aminoethylbenzene is subjected to a hydrolysis reaction to produce this compound.
Industrial Production Methods:
- Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-1-(3-chlorophenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products:
- The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes.
Scientific Research Applications
Chemistry:
- In chemistry, 3-Amino-1-(3-chlorophenyl)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
- It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
- In industry, it is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
Mechanism:
- The mechanism by which 3-Amino-1-(3-chlorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological activity.
Molecular Targets and Pathways:
- The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-1-(4-chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the para position.
3-Amino-1-(2-chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the ortho position.
3-Amino-1-phenylpropan-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness:
- The presence of the chlorine atom in the meta position of 3-Amino-1-(3-chlorophenyl)propan-1-ol imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities.
Properties
IUPAC Name |
3-amino-1-(3-chlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCKCPUBSCVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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